molecular formula C9H16O3 B153649 Ethyl 4-hydroxycyclohexanecarboxylate CAS No. 3618-04-0

Ethyl 4-hydroxycyclohexanecarboxylate

Cat. No. B153649
CAS RN: 3618-04-0
M. Wt: 172.22 g/mol
InChI Key: BZKQJSLASWRDNE-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxycyclohexanecarboxylate is a compound that is part of a family of cyclohexane derivatives, which are of interest due to their potential applications in pharmaceuticals and materials science. The compound features a cyclohexane ring, a functional group that is hydroxylated at the 4-position, and an ester group attached to the carboxylate at the same position.

Synthesis Analysis

The synthesis of related cyclohexane derivatives often involves the use of readily available starting materials, such as L-serine, which is preferred over more complex starting materials like (-)-shikimic acid or (-)-quinic acid. Key steps in the synthesis include ring-closing metathesis and diastereoselective Grignard reactions, with the absolute configurations of key intermediates confirmed by two-dimensional NMR studies . Other methods include three-component condensation reactions and Michael-Aldol condensation10.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is often confirmed by techniques such as X-ray diffraction 10. These studies reveal details about the conformation of the cyclohexane ring, the orientation of substituents, and the presence of intramolecular or intermolecular hydrogen bonding, which can influence the stability and reactivity of the compound.

Chemical Reactions Analysis

Cyclohexane derivatives can participate in a variety of chemical reactions. For instance, the compound synthesized in undergoes unimolecular skeletal rearrangement at elevated temperatures, and it can also undergo cycloaddition and acid-catalyzed methyl group migration. The inhibitory activity of certain cyclohexane carboxylic acid ethyl esters in the photooxidation of petroleum phosphors has been studied, indicating potential applications in stabilizing petroleum products .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives, such as ethyl 4-hydroxycyclohexanecarboxylate, are characterized using a range of analytical techniques. These include NMR spectroscopy , elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible spectroscopy, and single-crystal X-ray diffraction . These analyses provide information on the compound's stability, crystalline structure, and potential for forming networks through hydrogen bonding .

Scientific Research Applications

Polymer Chemistry

Ethyl 4-hydroxycyclohexanecarboxylate has been utilized in polymer chemistry. For instance, a derivative of this compound, ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, was oligomerized using horseradish peroxidase as a catalyst. This process occurred in the presence of cyclodextrine at room temperature, resulting in cross-linked oligomers via free radical polymerization (Pang, Ritter, & Tabatabai, 2003).

Synthesis and Chemical Reactions

The compound has found applications in various synthesis and chemical reaction processes. For example, an improved and expedited microwave synthesis technique was developed for a derivative, ethyl 1,3-cyclohexadien-1-carboxylate, highlighting its role in Diels-Alder reactions and in the synthesis of molecules like tabtoxin and sirenin (Tesson & Deshayes, 2000).

Ring-Opening Polymerization

Ethyl 4-hydroxycyclohexanecarboxylate derivatives were involved in the synthesis and homo- and copolymerization of new cyclic esters containing protected functional groups. This application is significant in the development of hydrophilic aliphatic polyesters (Trollsås et al., 2000).

Crystal Structure Analysis

In crystallography, derivatives of Ethyl 4-hydroxycyclohexanecarboxylate, like ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, were studied for their molecular and crystal structures, contributing to the understanding of molecular conformations in chemical compounds (Hernández-Ortega et al., 2001).

Conformational Studies in Organic Chemistry

The compound was used in the synthesis and conformational study of cyclohexane nucleosides, which aids in understanding the structural aspects of nucleosides and their lack of antiviral activity (Maurinsh et al., 1997).

Enantioselective Synthesis

Ethyl 4-hydroxycyclohexanecarboxylate was used in the enantioselective synthesis of compounds like Ethyl cis-5-Iodo-trans-2-methylcyclohexane-1-carboxylate, which is significant as a potent attractant for the Mediterranean fruit fly, demonstrating its role in the development of bioactive compounds (Raw & Jang, 2000).

Biological Studies

In biological research, the compound played a role in the study of enzyme properties, like in the purification and analysis of 4-hydroxycyclohexanecarboxylate dehydrogenase, which provides insights into the enzyme's specificity and mechanism (Obata, Uebayasi, & Kaneda, 1988).

Neurological Research

The derivatives of Ethyl 4-hydroxycyclohexanecarboxylate, such as bicyclic lactones derived from kainic acid, were studied as novel selective antagonists of neuroexcitatory amino acids, offering a pathway to understanding and potentially treating neurological disorders (Goldberg, Luini, & Teichberg, 1983).

Safety And Hazards

Ethyl 4-hydroxycyclohexanecarboxylate poses safety concerns due to its slight toxicity, potential for skin and eye irritation, and flammability . Proper storage, ventilation, and personal protective equipment are essential for safe handling .

properties

IUPAC Name

ethyl 4-hydroxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKQJSLASWRDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169135, DTXSID001189263
Record name Ethyl 4-hydroxycyclohexanecarboxylate
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Record name Cyclohexanecarboxylic acid, 4-hydroxy-, ethyl ester, trans-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxycyclohexanecarboxylate

CAS RN

17159-80-7, 3618-04-0, 75877-66-6
Record name Ethyl 4-hydroxycyclohexanecarboxylate
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Record name Ethyl 4-hydroxycyclohexanecarboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl trans-4-hydroxycyclohexanecarboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl cis-4-hydroxycyclohexanecarboxylate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-hydroxycyclohexanecarboxylate
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Record name Cyclohexanecarboxylic acid, 4-hydroxy-, ethyl ester, trans-
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Record name Ethyl 4-hydroxycyclohexanecarboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL CIS-4-HYDROXYCYCLOHEXANECARBOXYLATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETHYL TRANS-4-HYDROXYCYCLOHEXANECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
LN Owen, PA Robins - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… (b) Ethyl 4-hydroxycyclohexanecarboxylate (65 g.) was saponified by refluxing with 20% aqueous potassium hydroxide (400 cc) for 3 hours. After removal of unchanged ester by …
Number of citations: 1 pubs.rsc.org
RS Lee, TF Lin, JM Yang - Polymer, 2004 - Elsevier
The melt polycondensation reaction of trans-4-hydroxy-N-benzyloxycarbonyl-l-proline (N-CBz-Hpr) and functional cyclic esters containing protected functional groups (carboxyl, and …
Number of citations: 2 www.sciencedirect.com
S He, Q Hong, Z Lai, DX Yang, PC Ting… - ACS medicinal …, 2014 - ACS Publications
… material with ethyl 4-hydroxycyclohexanecarboxylate (cis and … configuration in ethyl 4-hydroxycyclohexanecarboxylate was … - or trans-ethyl 4-hydroxycyclohexanecarboxylate to provide …
Number of citations: 23 pubs.acs.org
M Trollsås, VY Lee, D Mecerreyes… - …, 2000 - ACS Publications
… To a vigorously stirred suspension of pyridinium chlorochromate (80 g, 0.37 mol) in CH 2 Cl 2 (550 mL) at 5 C was added a solution of ethyl 4-hydroxycyclohexanecarboxylate (8) (53 g, …
Number of citations: 233 pubs.acs.org
EW Della, AM Knill, PE Pigou - The Journal of Organic Chemistry, 1993 - ACS Publications
… An aqueous solution of sodium dichromate (9.7 g, 37.0 mmol) and sulfuric acid (7.4 g, 37.7 mmol) was slowly added to a mixture of ethyl 4-hydroxycyclohexanecarboxylate (9) (7.0 g, …
Number of citations: 13 pubs.acs.org
L Lang, E Jagoda, Y Ma, MB Sassaman… - Bioorganic & medicinal …, 2006 - Elsevier
… of 100 g of 70% hydrogen fluoride in pyridine containing 2.52 g of sodium fluoride (60.0 mmol) was added 6.89 g of commercially available ethyl 4-hydroxycyclohexanecarboxylate (…
Number of citations: 35 www.sciencedirect.com
RH Levin, JH Pendergrass - Journal of the American Chemical …, 1947 - ACS Publications
… However, Martin and Robinson10 obtained quantitative conversion of the ethyl ester to frawi-ethyl 4-hydroxycyclohexanecarboxylate by the novel use of palladium-on-strontium car…
Number of citations: 12 pubs.acs.org
L Lang, E Jagoda, B Schmall, BK Vuong… - Journal of medicinal …, 1999 - ACS Publications
… Compound 9 was prepared starting from ethyl 4-hydroxycyclohexanecarboxylate which is a mixture of cis and trans isomers. The ethyl ester (cis and trans mixture) was first hydrolyzed …
Number of citations: 138 pubs.acs.org
DE APPLEQUIST, JP KLIEMAN - The Journal of Organic …, 1961 - ACS Publications
… , ethyl cyclohexanecarboxylate, bp 65-67 (10 mm.), 14.3 g., and ethyl 4hydroxycyclohexanecarboxylate, bp 93-98 (0.3 mm.), 17.4 g. The ethyl 4-hydroxycyclohexanecarboxylate was …
Number of citations: 18 pubs.acs.org
S Imm, S Bähn, M Zhang, L Neubert… - Angewandte …, 2011 - Wiley Online Library
Amines are essential intermediates in the chemical industry, for example, for large-scale production of numerous polymers and dyes. In addition, they represent interesting building …
Number of citations: 244 onlinelibrary.wiley.com

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